molecular formula C7H11N5O2 B2680583 6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Cat. No.: B2680583
M. Wt: 197.19 g/mol
InChI Key: LUMLFVIIRMRLLW-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound featuring a 1,2,4-triazine-3,5-dione core substituted with a piperazinyl group at position 6. The 1,2,4-triazine scaffold is recognized for its diverse bioactivity, including anticancer, antiparasitic, and anticonvulsant properties .

Properties

IUPAC Name

6-piperazin-1-yl-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c13-6-5(10-11-7(14)9-6)12-3-1-8-2-4-12/h8H,1-4H2,(H2,9,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMLFVIIRMRLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS Number: 568551-31-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-parasitic properties and other pharmacological effects as reported in various studies.

  • Molecular Formula : C7H11N5O2
  • Molecular Weight : 197.2 g/mol
  • Structural Characteristics : The compound features a piperazine ring linked to a tetrahydrotriazine core, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-schistosomal properties. Schistosomiasis is a neglected tropical disease caused by parasitic worms of the genus Schistosoma, and the development of new treatments is crucial due to increasing resistance to existing drugs.

Anti-Schistosomal Activity

Recent studies have identified the compound as a promising candidate for developing new schistosomicides. Key findings include:

  • In Vitro Studies : The compound demonstrated significant activity against various life stages of Schistosoma mansoni, including miracidia and adult worms. The mechanism involves inhibiting histone methylation processes critical for the parasite's lifecycle .
  • RNA Interference (RNAi) Studies : Research utilizing RNAi techniques showed that knockdown of specific genes (e.g., smp_138030) in adult schistosomes led to reduced motility and egg production. Compounds based on the triazine core exhibited similar effects, indicating their potential as effective treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the piperazine moiety and the triazine core in enhancing biological activity. Modifications to these structures can lead to improved efficacy and selectivity against schistosomes.

Structural FeatureImpact on Activity
Piperazine RingEnhances solubility and biological interactions
Tetrahydrotriazine CoreCritical for anti-parasitic activity

Case Studies

  • Case Study 1 : A study published in Wellcome Open Research evaluated various derivatives of triazine compounds against S. mansoni. The results indicated that compounds with a piperazine linkage exhibited superior anti-parasitic effects compared to those without .
  • Case Study 2 : Another investigation focused on the molecular docking of this compound with target proteins involved in schistosome metabolism. The docking studies suggested strong binding affinity with key enzymes necessary for parasite survival .

Other Biological Activities

Beyond its anti-schistosomal properties, there is emerging evidence suggesting that compounds containing the piperazine and triazine frameworks may exhibit antiviral activities. For example:

  • Antiviral Studies : Research has indicated that similar piperazine-containing compounds show promise against various viral pathogens by interfering with viral replication mechanisms .

Scientific Research Applications

Antiparasitic Activity

Recent studies have identified 6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione as a promising candidate for treating schistosomiasis, a neglected tropical disease caused by parasitic worms. The compound has been shown to exhibit significant activity against various lifecycle stages of Schistosoma mansoni, highlighting its potential as a new schistosomicide . The structure-activity relationship (SAR) analysis indicates that modifications to the triazine core can enhance efficacy against the parasite.

Antimicrobial Properties

The compound has also demonstrated antibacterial activity against various strains of bacteria. In vitro studies revealed that it possesses a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell processes, although further investigations are required to elucidate specific pathways.

Anticancer Research

Research into the anticancer properties of this compound is ongoing. Preliminary data suggest that it may inhibit cancer cell proliferation through mechanisms related to apoptosis and cell cycle arrest. The presence of the piperazine ring is believed to facilitate interactions with cellular targets involved in cancer progression .

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound. Studies indicate that it may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in this field.

Case Study 1: Antischistosomal Activity

In a study conducted by Padalino et al., the compound was evaluated for its antischistosomal properties using various in vitro assays. The results indicated that it effectively inhibited the growth of adult schistosomes and showed promise as a lead compound for further development into a therapeutic agent against schistosomiasis .

Case Study 2: Antibacterial Efficacy

A comprehensive assessment of the antibacterial activity was performed using clinical isolates of Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited significant antibacterial effects with low MIC values compared to standard antibiotics . This suggests its potential utility in treating bacterial infections.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The 1,2,4-triazine ring is susceptible to nucleophilic attack, particularly at electron-deficient positions. Piperazine’s secondary amine group may enhance nucleophilicity at adjacent positions, facilitating substitution reactions.

Reaction Type Reagents/Conditions Products Mechanistic Insights
HydrazinolysisHydrazine (NH₂NH₂)Pyrazoline derivativesHydrazine attacks the triazine ring, leading to ring-opening or functionalization .
AlkylationAlkyl halides (e.g., R-X)N-Alkylated triazinesPiperazine’s NH groups act as nucleophiles, enabling alkylation at nitrogen sites .

Cycloaddition Reactions

The triazine core can participate in formal [4+2] cycloadditions, as demonstrated in studies of structurally related 1,2,4-triazines.

Reaction Type Reagents/Conditions Products Mechanistic Insights
N1/N4 1,4-CycloadditionEnamines, Lewis acids (e.g., AlCl₃)Imidazo-triazine derivativesA stepwise mechanism involving H-bonding activation and 6π electrocyclic rearrangement .

Hydrolysis and Functional Group Transformations

The diketone groups and triazine ring may undergo hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Mechanistic Insights
Acidic HydrolysisHCl/H₂O, refluxRing-opened carboxylic acidsProtonation of carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack .
Basic HydrolysisNaOH/H₂OAmide intermediatesDeprotonation stabilizes intermediates, favoring keto-enol tautomerism .

Heterocyclization and Ring Expansion

Reactions with bifunctional reagents may lead to fused heterocycles.

Reaction Type Reagents/Conditions Products Mechanistic Insights
Lactamizationo-Carboxyphenyl derivativesTriazino-quinazoline scaffoldsIntramolecular cyclization via amide bond formation .

Redox Reactions

The diketone moiety is redox-active, enabling reduction or oxidation pathways.

Reaction Type Reagents/Conditions Products Mechanistic Insights
ReductionNaBH₄ or LiAlH₄Diol derivativesHydride transfer reduces carbonyl groups to alcohols .

Key Structural and Reactivity Insights

  • Piperazine Influence : The piperazine group enhances solubility in polar solvents and provides nucleophilic sites for alkylation/acylation .

  • Triazine Ring Stability : Acidic conditions promote ring-opening, while neutral/basic conditions favor substitution reactions .

  • Steric Effects : β-Substituents on the triazine ring may hinder nucleophilic attack, as seen in cyclohexanone-derived analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity of triazine derivatives is highly dependent on substituents and ring type (e.g., 1,2,4-triazine vs. 1,3,5-triazine). Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituent(s) Biological Activity Key Findings References
6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione 1,2,4-triazine-3,5-dione 6-piperazinyl Undisclosed (discontinued) Limited commercial availability; structural similarity to antiparasitic agents.
6-Azauracil (1,2,4-triazin-3,5(2H,4H)-dione) 1,2,4-triazine-3,5-dione None (parent compound) Anticancer Inhibits tumor growth in mouse models via pyrimidine analog activity.
6-Azauridine 1,2,4-triazine-3,5-dione 2-β-D-ribofuranosyl Anticancer, antiviral Prodrug of 6-azauracil; improved bioavailability due to ribose conjugation.
6-(Piperazin-1-yl)-1,3,5-triazine 1,3,5-triazine 6-piperazinyl Antischistosomiasis Active against Schistosoma spp.; core scaffold differs from 1,2,4-triazine.
6-(2-Amino-phenyl)-4-phenyl-1,2,4-triazine-3,5-dione derivatives 1,2,4-triazine-3,5-dione 6-(2-amino-phenyl), 4-phenyl Anticonvulsant ED₅₀ values < 30 mg/kg in seizure models; substituents enhance CNS activity.
6-(5-Nitro-2-furyl)-1,2,4-triazine-3,5-dione 1,2,4-triazine-3,5-dione 6-(5-nitro-2-furyl) Antibacterial Superior urinary tract activity; lower toxicity than nitrofurantoin.

Pharmacological and Mechanistic Insights

  • Anticancer Activity: 6-Azauracil (the parent compound) acts as a pyrimidine analog, disrupting RNA/DNA synthesis in tumors . In contrast, the piperazinyl-substituted target compound lacks documented anticancer data, though its structural analogs (e.g., 1,3,5-triazine derivatives) show antiparasitic efficacy .
  • Antiparasitic Activity : The 6-(piperazin-1-yl)-1,3,5-triazine core demonstrates schistosomicidal activity, likely via RNA interference pathways . While the target compound shares a piperazinyl group, its 1,2,4-triazine core may limit direct comparison due to differing metabolic targets.
  • Anticonvulsant and Antibacterial Activity : Substituents like phenyl or nitrofuran groups redirect activity. For example, phenyl derivatives modulate CNS targets (e.g., GABA receptors) , while nitrofuran analogs exhibit broad-spectrum antibacterial effects .

Q & A

Q. What are the common synthetic routes for 6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, and how do their yields compare?

Methodological Answer: Two primary approaches are documented:

  • Cycloaddition Reactions : A metal-free [2+1+3] cycloaddition of trifluoroacetaldehyde N-sulfonylhydrazones with hexahydro-1,3,5-triazines yields trifluoromethylated triazines in 81–97% yields. This method is scalable and tolerates aryl, benzyl, and alkyl substituents .
  • Hydrazone Condensation : 6-Azauracil derivatives (structurally analogous) are synthesized via condensation of semicarbazide with furanoylformic acid in propylene glycol, followed by nitration . Table 1: Comparison of Synthetic Methods
MethodYield RangeKey AdvantagesLimitations
Cycloaddition 81–97%Broad substrate scopeRequires anhydrous conditions
Hydrazone Condensation Not reportedCost-effective reagentsLower specificity

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positioning, particularly for the piperazinyl group and triazine core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystallographic ambiguity in triazine derivatives, especially for tautomeric forms .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can solubility and lipophilicity be experimentally determined to evaluate drug-likeness?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification .
  • Lipophilicity (LogP) : HPLC-derived retention times using octanol-water partitioning or computational tools like SwissADME .
  • Critical Findings : Piperazinyl groups enhance aqueous solubility but reduce LogP, requiring structural tweaks for blood-brain barrier penetration in CNS-targeted studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate anticonvulsant potential, considering structural analogs?

Methodological Answer:

  • In Vitro Models : Patch-clamp assays on neuronal sodium channels to assess blockade efficacy (IC₅₀) .
  • In Vivo Models : MES (maximal electroshock) and PTZ (pentylenetetrazol) tests in rodents, with dose-response curves and toxicity profiling .
  • Structural Optimization : Compare with clubbed indole-triazine derivatives (e.g., EC₅₀ = 12 µM in MES tests) .

Q. What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use WHO-recommended protocols for MIC (antibacterial) or IC₅₀ (enzyme inhibition) to minimize variability .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., deaminated diketo metabolites in herbicide studies) .
  • Data Normalization : Report activities relative to positive controls (e.g., nitrofurantoin for antibacterial studies) .

Q. How do photochemical reactions impact the stability of triazinedione derivatives?

Methodological Answer:

  • Degradation Pathways : UV irradiation induces hydration at the C(6)N(1) bond, forming 6-hydroxy derivatives .
  • Experimental Assessment : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with HPLC monitoring .
  • Mitigation : Lyophilization or storage in amber vials under nitrogen .

Q. What computational methods predict binding affinity to pyrimidine biosynthesis enzymes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with orotidylate decarboxylase (e.g., 6-Azauridine’s Ki = 0.8 µM) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
  • Validation : Correlate docking scores with in vitro enzyme inhibition assays .

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